5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound features a bromine atom at the 5-position and a carboxylic acid functional group, contributing to its unique chemical properties and potential biological activities. It is identified by the CAS number 1782764-21-9 and has a molecular weight of 241.04 g/mol .
5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid is primarily sourced from chemical suppliers specializing in laboratory chemicals. It is classified under various chemical inventories, including the European Chemicals Agency and the United States Environmental Protection Agency, indicating its relevance in scientific research and potential regulatory considerations.
The synthesis of 5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid can be achieved through several methods, often involving cyclization reactions of appropriate precursors. One common method includes the reaction of 2-aminopyridines with α-bromoketones in the presence of oxidizing agents such as tert-butyl hydroperoxide. This one-pot reaction facilitates the formation of the imidazo[1,2-a]pyridine structure while introducing the bromine substituent.
During synthesis, careful control of reaction conditions such as temperature, solvent choice, and reagent concentrations is crucial to optimize yield and purity. The use of ethyl acetate as a solvent is common due to its favorable properties for this type of reaction. The formation of the imidazo ring is typically accompanied by bromination without requiring additional bases.
The molecular structure of 5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid consists of a fused bicyclic system incorporating both an imidazole and pyridine ring. The presence of the bromine atom at the 5-position significantly influences its reactivity and biological activity.
The structural formula can be represented as C8H5BrN2O2. The InChI (International Chemical Identifier) for this compound is:
This representation highlights the connectivity between atoms within the molecule .
5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid participates in various chemical reactions due to its functional groups. It can undergo nucleophilic substitution reactions at the bromine site, facilitating further derivatization. Additionally, it may react with bases to form salts or undergo esterification with alcohols to produce esters.
The reactivity of this compound can be attributed to both the electrophilic nature of the bromine atom and the acidic hydrogen on the carboxylic group. These properties enable it to engage in diverse chemical transformations that are valuable in synthetic organic chemistry.
The mechanism of action for 5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid in biological systems may involve interactions with specific enzymes or receptors due to its structural characteristics. Its ability to form hydrogen bonds and engage in π-stacking interactions enhances its potential as a pharmacophore.
Studies have indicated that compounds within this class exhibit varied biological activities, including antimicrobial and anticancer properties. Understanding the precise mechanism often requires further investigation into specific interactions at the molecular level.
5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid typically appears as a solid crystalline substance. Its melting point and solubility characteristics are essential for practical applications in laboratory settings.
The compound exhibits acidity due to its carboxylic group, with pKa values typically ranging between 4 to 5, indicating moderate acidity. Additionally, it has notable stability under standard laboratory conditions but should be handled with care due to potential hazards associated with brominated compounds.
5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid finds applications primarily in medicinal chemistry as a building block for synthesizing biologically active compounds. Its derivatives are explored for their potential therapeutic effects against various diseases, including cancer and bacterial infections. Furthermore, it serves as an important intermediate in organic synthesis pathways aimed at developing new pharmaceuticals.
Classical electrophilic bromination employs molecular bromine (Br₂) in acetic acid under reflux to functionalize imidazo[1,2-a]pyridine scaffolds. This method targets electron-rich positions (C5 or C6) but suffers from low regioselectivity and polybromination side reactions. For example, bromination of imidazo[1,2-a]pyridine yields 5-bromo and 6-bromo isomers in variable ratios, requiring tedious purification. Modifications use bromine-pyridine complexes to moderate reactivity, improving monobromination selectivity at C5/C6 by reducing Br⁺ electrophilicity [1] [5]. Table 1 compares key bromination methods.
NBS in polar aprotic solvents (e.g., DMF, acetonitrile) enables regioselective C3 bromination of imidazo[1,2-a]pyridines. This radical-mediated process avoids the corrosion and safety risks of molecular bromine. When applied to ethyl imidazo[1,2-a]pyridine-3-carboxylate, NBS delivers 5-bromo derivatives with >85% regioselectivity at 0–25°C. Solvent choice critically controls selectivity: nonpolar solvents favor C3 bromination, while DMF promotes C5/C6 functionalization [4] .
Table 1: Traditional Bromination Methods for Imidazo[1,2-a]pyridines
Brominating Agent | Solvent | Temperature | Regioselectivity | Yield Range |
---|---|---|---|---|
Br₂ | Acetic acid | Reflux | Low (C5/C6 mix) | 40–65% |
Br₂–Pyridine complex | Dichloromethane | 0–25°C | Moderate (C5 favored) | 55–75% |
NBS | DMF | 25°C | High (C3) | 70–88% |
NBS | Chloroform | 25°C | Moderate (C5) | 65–80% |
Palladium-catalyzed C–H activation offers a direct route to carboxylated imidazopyridines. Using Pd(OAc)₂ with oxidants (e.g., K₂S₂O₈), substrates undergo carboxylation via CO insertion at C3. This method avoids pre-functionalized intermediates but achieves only modest yields (≤50%) for 5-bromoimidazo[1,2-a]pyridine-3-carboxylic acid due to competing protodebromination. Ligand screening (e.g., phenanthroline) enhances stability, while microwave irradiation improves reaction efficiency [4] [7].
The Gould-Jacobs reaction constructs the imidazopyridine core via condensation of 2-aminopyridines with α-halo carbonyls (e.g., ethyl bromopyruvate), followed by thermal cyclization. Subsequent bromination at C5 uses Br₂ or NBS, yielding ethyl 5-bromoimidazo[1,2-a]pyridine-3-carboxylate (CAS 1397199-87-9). This route achieves 60–75% overall yield but requires halogenation optimization to avoid C3 ester degradation [4] .
Carboxylation commonly involves saponification of ester precursors. Ethyl 5-bromoimidazo[1,2-a]pyridine-3-carboxylate undergoes hydrolysis using NaOH in THF/water (1:1) at 40°C for 3 hours, followed by acidification to pH 5 to precipitate the title compound in 89.8% yield. Alternative routes hydrolyze cyano intermediates under acidic conditions (HCl, 110°C), but decarboxylation risks necessitate careful pH control [2] [9].
Table 2: Multi-Step Routes to 5-Bromoimidazo[1,2-a]pyridine-3-carboxylic Acid
Precursor | Reaction Conditions | Key Intermediate | Overall Yield |
---|---|---|---|
5-Bromo-2-aminopyridine + ethyl bromopyruvate | Gould-Jacobs cyclization → Br₂ bromination | Ethyl 5-bromoimidazo[1,2-a]pyridine-3-carboxylate | 60–75% |
Ethyl 5-bromoimidazo[1,2-a]pyridine-3-carboxylate | NaOH, THF/water, 40°C, 3 h | 5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid | 89.8% |
5-Bromoimidazo[1,2-a]pyridine-3-carbonitrile | 6M HCl, reflux, 12 h | Low-purity acid (requires recrystallization) | 50–65% |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1